Molecular Architecture, Synthesis, and Advanced Applications of Sodium 5-amino-o-xylene-3-sulphonate
Molecular Architecture, Synthesis, and Advanced Applications of Sodium 5-amino-o-xylene-3-sulphonate
Executive Summary
In the landscape of advanced organic synthesis and drug development, Sodium 5-amino-o-xylene-3-sulphonate (CAS: 94159-54-3) stands out as a highly specialized, bifunctional aromatic intermediate. Characterized by the presence of both an electron-donating amino group and an electron-withdrawing sulfonate group on an ortho-xylene backbone, this compound offers unique regiochemical properties[1]. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a deep dive into its molecular architecture, field-proven synthesis methodologies, and its critical role in synthesizing Calcium-Sensing Receptor (CaSR) agonists and advanced polymeric materials.
Molecular Architecture and Physicochemical Profiling
The structural uniqueness of Sodium 5-amino-o-xylene-3-sulphonate (IUPAC: Sodium 5-amino-2,3-dimethylbenzenesulfonate) lies in its highly substituted benzene ring.
-
Steric and Electronic Environment: The two adjacent methyl groups (ortho-xylene base at C2 and C3) provide significant steric hindrance, which dictates the regioselectivity of any electrophilic aromatic substitution.
-
Push-Pull Dynamics: The sulfonate group at C1 is strongly electron-withdrawing, while the amino group at C5 is electron-donating. This creates a "push-pull" electronic dipole across the aromatic ring, making the compound highly reactive for specific downstream coupling reactions (such as diazotization or amide bond formation)[1].
The decision to isolate this compound as a sodium salt rather than a free acid is a deliberate chemical strategy. The free acid (CAS: 50619-00-6) naturally forms a tightly bound zwitterionic crystal lattice (transferring the proton from the sulfonic acid to the amine), rendering it highly insoluble in polar aprotic solvents like DMF or DMSO. Converting it to the sodium salt disrupts this lattice, dramatically enhancing its solubility and handling characteristics for pharmaceutical synthesis[2].
Mechanistic Synthesis and Reaction Pathways
Traditional multi-step syntheses involving the nitration and subsequent reduction of sulfonated xylenes often yield complex isomeric mixtures that are difficult to purify. To bypass this, a highly efficient direct catalytic aminosulfonation pathway is utilized[3].
The Causality of Reagent Selection
-
Sulfuric Acid ( H2SO4 ): Acts as both the solvent and the initial sulfonating agent, reacting with o-xylene at 105°C to yield 2,3-dimethylbenzenesulfonic acid in situ. The steric bulk of the ortho-methyls directs the sulfonate group to the less hindered position.
-
Hydroxylamine Sulfate & Vanadium Pentoxide ( V2O5 ): The choice of V2O5 is critical. It acts as a redox catalyst that facilitates the generation of a highly reactive, electrophilic nitrogen species from hydroxylamine sulfate. Without vanadium pentoxide, direct amination of an electron-deficient sulfonated ring would require extreme, degradative temperatures[3].
-
Sodium Hydroxide ( NaOH ): Used in the final quench to neutralize the highly acidic mixture, locking the compound into its stable, water-soluble anionic salt form[2].
Experimental Workflow for Synthesis and Validation of Sodium 5-amino-o-xylene-3-sulphonate.
Experimental Protocols & Analytical Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system . Relying solely on end-point analysis risks batch failure; therefore, In-Process Quality Control (IPQC) is integrated directly into the workflow.
Step-by-Step Methodology
Step 1: In-Situ Sulfonation
-
Charge a 1L glass-lined reactor with 250 mL of concentrated H2SO4 (98%).
-
Slowly add 1.0 mol of o-xylene under continuous stirring.
-
Elevate the temperature to 105°C and maintain for 2 hours.
-
IPQC Check: Extract a 1 mL aliquot, quench in ice water, and analyze via HPLC. Proceed only when o-xylene conversion exceeds 95%.
Step 2: Catalytic Amination
-
Introduce 0.05 mol of V2O5 catalyst to the reactor[3].
-
Portion-wise, add 0.55 mol of hydroxylamine sulfate over 60 minutes to control the exothermic release.
-
Maintain the reaction at 105°C for an additional 4 hours.
-
Self-Validating IPQC: Utilize real-time LC-MS monitoring. Track the disappearance of the sulfonated intermediate (m/z 185) and the appearance of the aminated product (m/z 200). Terminate the reaction only when the target mass dominates the spectra.
Step 3: Quenching and Neutralization
-
Cool the reaction mixture to 20°C and slowly pour it over 1 kg of crushed ice to precipitate the free acid.
-
Filter the crude 5-amino-2,3-dimethylbenzenesulfonic acid.
-
Resuspend the filter cake in 500 mL of deionized water and titrate with 2M NaOH until a stable pH of 7.0–7.5 is achieved.
-
Concentrate the solution in vacuo and recrystallize from ethanol/water to yield pure Sodium 5-amino-o-xylene-3-sulphonate.
Advanced Applications in Drug Development and Material Science
Pharmaceutical Development: CaSR Agonists
In modern medicinal chemistry, Sodium 5-amino-o-xylene-3-sulphonate is a highly prized building block for synthesizing complex alkylamine derivatives. These derivatives function as potent Calcium-Sensing Receptor (CaSR) agonists [4].
By utilizing the reactive amino group of the xylene-sulphonate core to form urea or amide linkages, researchers synthesize molecules that allosterically modulate the CaSR. This pathway is heavily investigated for therapeutic interventions in diarrhea, peptic ulcers, and hyperparathyroidism. Furthermore, these specific CaSR agonists are utilized in the food science sector as advanced "kokumi" (flavor-enhancing) agents[4].
Mechanism of Action for CaSR Agonists Derived from Sodium 5-amino-o-xylene-3-sulphonate.
Material Science: Polymeric Charge Control Agents
Beyond pharmaceuticals, the compound is integrated into polyhydroxyalkanoate (PHA) polymers. The bifunctional nature allows the amino group to be grafted onto the polymer backbone, while the sulfonate group acts as an internal charge control agent. This modification is critical for manufacturing high-performance electrophotographic toners and advanced image-forming apparatuses, where precise electrostatic charge management is required[5].
Data Synthesis & Quantitative Profiling
Table 1: Physicochemical Profiling | Parameter | Value | Causality / Significance | | :--- | :--- | :--- | | IUPAC Name | Sodium 5-amino-2,3-dimethylbenzenesulfonate | Standardized nomenclature for structural identification. | | CAS Registry Number | 94159-54-3 (Salt) / 50619-00-6 (Acid) | Critical for procurement, safety data, and regulatory filing. | | Molecular Formula | C8H10NNaO3S | Defines precise stoichiometric ratios for synthetic scaling. | | Molecular Weight | 223.22 g/mol | Required for exact molarity calculations in biological assays. | | Topological Polar Surface Area | 88.8 Ų | Indicates high aqueous solubility and low passive membrane permeability[1]. |
Table 2: Analytical Validation Matrix | Technique | Target Metric | Expected Outcome | Validation Purpose | | :--- | :--- | :--- | :--- | | HPLC | Purity | > 98.5% Area Under Curve (AUC) | Ensures the absence of unreacted o-xylene or isomeric byproducts. | | 1H-NMR | Regiochemistry | Distinct aromatic protons at C4 and C6 | Confirms the precise 5-amino and 3-sulfonate positioning on the ring. | | LC-MS | Molecular Mass | [M−Na]− peak at m/z 200.04 | Verifies the exact molecular weight of the anionic species. |
Sources
- 1. 5-Amino-o-xylene-3-sulphonic acid | C8H11NO3S | CID 3684835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Manufacturer of pharmaceutical and chemical raw materials and fine chemicals | ChemicalCell [chemicalcell.com]
- 3. kupdf.net [kupdf.net]
- 4. EP2546231A1 - Alkylamine derivative - Google Patents [patents.google.com]
- 5. EP1579277B1 - Polyhydroxyalkanoate containing amide group, sulfonic group, and sulfonate ester group, method for producing the same, and charge control agent, toner, image forming method, and image forming apparatus - Google Patents [patents.google.com]
